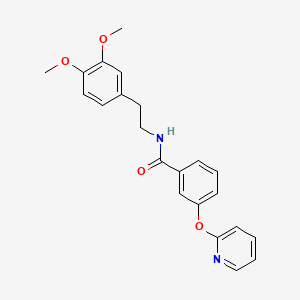

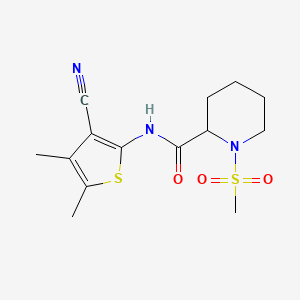

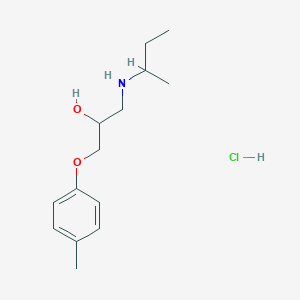

![molecular formula C21H21F2N3O2 B2517792 N-(3,4-difluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775491-91-2](/img/structure/B2517792.png)

N-(3,4-difluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(3,4-difluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex molecule that likely belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities, including antitubercular, cytotoxic, and antifolate properties. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds discussed in the research.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of substituted indeno[1,2-b]quinoline-6-carboxamides involves a Friedlander synthesis starting from methyl 2-amino-3-formylbenzoate . Similarly, the synthesis of 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide derivatives includes condensation reactions and the use of aromatic aldehydes, methanol, and hydrazine hydrate . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline core, which is a bicyclic system consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. The presence of substituents, such as the difluorophenyl group, can significantly influence the biological activity of these compounds by affecting their molecular interactions with biological targets .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including condensation and substitution, which are essential for their synthesis. The reactivity of these compounds is often influenced by the substituents present on the quinazoline core. For example, the introduction of a trifluoromethyl group can lead to the formation of carbohydrazide intermediates, which are key in the synthesis of antitubercular agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of functional groups like carboxamide and difluorophenyl can affect these properties. For instance, the lipophilicity of the molecule can be increased by small lipophilic substituents, which can enhance cytotoxic potency . Additionally, the introduction of fluorine atoms can affect the acidity and basicity of the compound, as well as its metabolic stability and binding affinity to biological targets .

Aplicaciones Científicas De Investigación

Synthesis and Biological Properties

The synthesis of compounds structurally related to N-(3,4-difluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide involves complex reactions between aminoesters and various reagents, yielding compounds with significant biological activities. These synthesized compounds have been studied for their effects on monoamine oxidase (MAO) activity and possess antitumor properties. Notably, these compounds exhibit pronounced effects in both in vitro and in vivo settings, highlighting their potential in medical research and therapeutic applications (Маркосян et al., 2006).

Antimicrobial Applications

Recent studies have focused on the development of novel 1H-1,2,3-triazole-4-carboxamides, including structures similar to the discussed compound, demonstrating significant antimicrobial activity against a range of pathogens. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts, indicating their potential as broad-spectrum antimicrobial agents. The discovery of these compounds contributes to the ongoing search for new antimicrobial drugs to combat resistant strains of bacteria and fungi (Pokhodylo et al., 2021).

Antitubercular Activity

In the realm of antitubercular drug development, quinazoline-2-carboxamide derivatives have been identified as potent inhibitors of the DprE1 enzyme, a crucial target in the fight against tuberculosis. The design, synthesis, and biological evaluation of these compounds have revealed a subset with exceptional in vitro antitubercular activity. These findings underscore the role of quinazoline derivatives in developing new therapeutic agents against tuberculosis, offering hope for more effective treatments for this devastating disease (Gawad & Bonde, 2020).

Direcciones Futuras

Quinazoline derivatives, such as this compound, are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that there is ongoing research into the development of new quinazoline-based compounds, which could lead to the discovery of new therapeutic agents .

Propiedades

IUPAC Name |

N-(3,4-difluorophenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2N3O2/c1-25-18-11-13(20(27)24-14-7-9-16(22)17(23)12-14)6-8-15(18)21(28)26-10-4-2-3-5-19(25)26/h6-9,11-12,19H,2-5,10H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJCBUAMRLKTFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

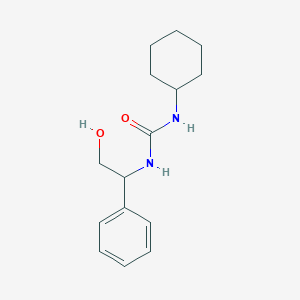

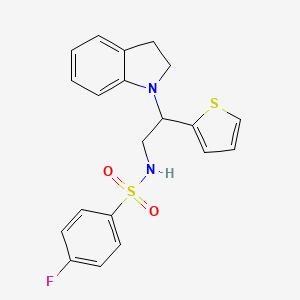

![4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol](/img/structure/B2517711.png)

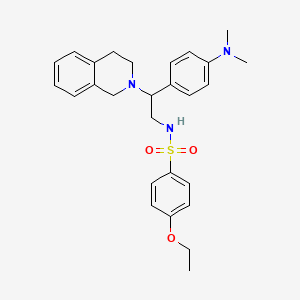

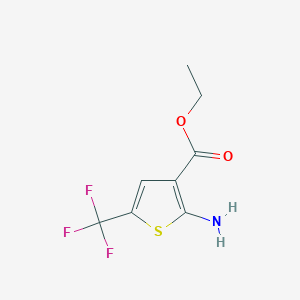

![N-(2,5-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2517719.png)

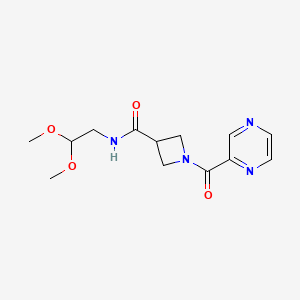

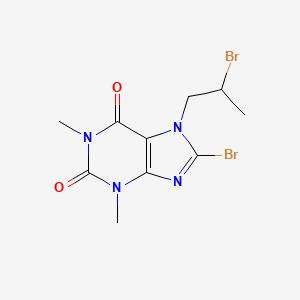

![6-Methyl-4-{[(2-thienylcarbonyl)oxy]imino}thiochromane](/img/structure/B2517723.png)

![2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2517727.png)